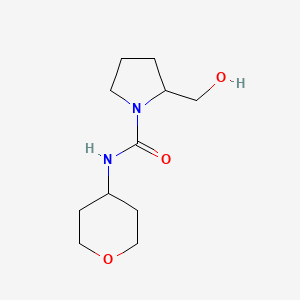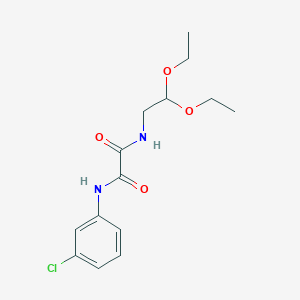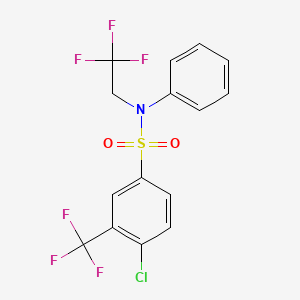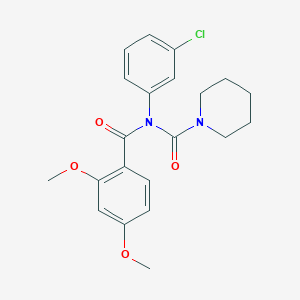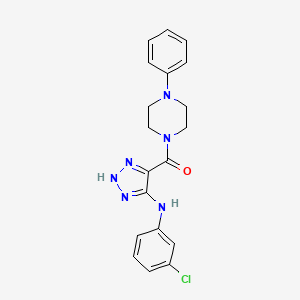
(5-((3-clorofenil)amino)-1H-1,2,3-triazol-4-il)(4-fenilpiperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H19ClN6O and its molecular weight is 382.85. The purity is usually 95%.
BenchChem offers high-quality (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de CDK2: CDK2 (cinasa dependiente de ciclina 2) es un regulador clave de la progresión del ciclo celular. La inhibición de CDK2 se dirige selectivamente a las células tumorales. Los derivados sintetizados de este compuesto han demostrado una potente actividad inhibitoria contra CDK2/ciclina A2, que es crucial para la proliferación de células cancerosas . Estos compuestos podrían servir potencialmente como nuevos inhibidores de CDK2 para la terapia del cáncer.
Actividad citotóxica: Varios derivados exhibieron actividades citotóxicas superiores contra líneas celulares cancerosas, incluidas MCF-7 (cáncer de mama) y HCT-116 (cáncer colorrectal), con valores de IC50 que van de 45 a 97 nM y de 6 a 99 nM, respectivamente. Se observó una actividad moderada contra las células HepG-2 (carcinoma hepatocelular). Estos resultados sugieren un posible uso en quimioterapia dirigida .
Ciencia de los materiales y síntesis orgánica
Más allá de las aplicaciones biológicas, la síntesis y la reactividad del compuesto son relevantes:
En resumen, este compuesto es prometedor en la investigación del cáncer, estudios antimicrobianos, neurofarmacología, diseño de fármacos y más allá. Sus aplicaciones multifacéticas requieren una mayor investigación y destacan su posible impacto en todas las disciplinas científicas . 🌟
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibitCDK2 , a cyclin-dependent kinase involved in cell cycle regulation. This suggests that our compound may also target similar proteins or pathways.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other active compounds, it may bind to its target protein and inhibit its function, leading to altered cellular processes .
Biochemical Pathways
By inhibiting CDK2, these compounds can halt cell cycle progression, which may lead to cell death in rapidly dividing cells, such as cancer cells .
Result of Action
The result of this compound’s action is likely dependent on its target and mode of action. If it indeed targets CDK2 or similar proteins, it could potentially halt cell cycle progression and induce cell death in certain cell types . This could have therapeutic implications, particularly in the treatment of diseases characterized by rapid cell division, such as cancer.
Propiedades
IUPAC Name |
[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O/c20-14-5-4-6-15(13-14)21-18-17(22-24-23-18)19(27)26-11-9-25(10-12-26)16-7-2-1-3-8-16/h1-8,13H,9-12H2,(H2,21,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHSZRVAFRJTIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-Methylpropyl)-4-[(3-methylpyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371221.png)

![1-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(2-FLUOROPHENYL)PIPERAZINE](/img/structure/B2371224.png)
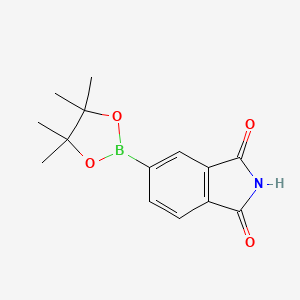
![2,6-dichloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-sulfonamide](/img/structure/B2371227.png)

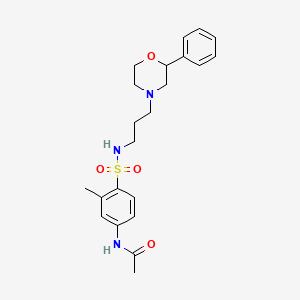
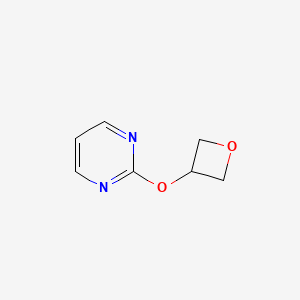
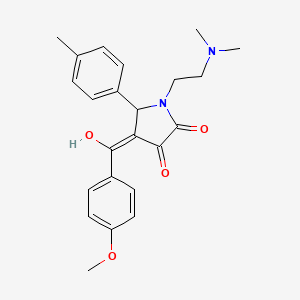
![N-(2-chlorobenzyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2371235.png)
